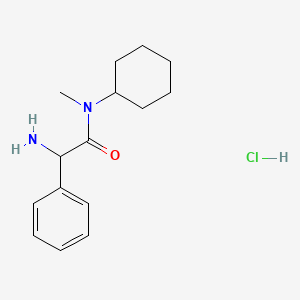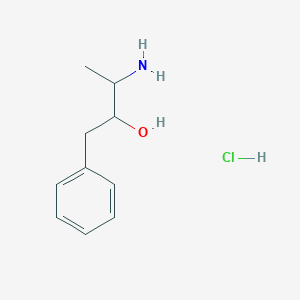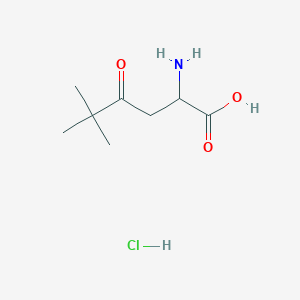![molecular formula C13H21NO4 B1378933 2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate CAS No. 1408074-81-6](/img/structure/B1378933.png)
2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate
Übersicht
Beschreibung
2-Tert-butyl 6-methyl 2-azaspiro[33]heptane-2,6-dicarboxylate is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through a [3+2] cycloaddition reaction between an azomethine ylide and an alkene.
Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions. These reactions often require strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of tert-butyl bromide and methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid groups using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of an alcohol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Continuous Cycloaddition: Utilizing continuous flow reactors to perform the [3+2] cycloaddition, ensuring consistent reaction conditions and improved scalability.
Automated Alkylation: Employing automated systems for the alkylation steps to maintain precise control over reaction parameters.
High-Throughput Esterification: Using high-throughput techniques for the esterification process to maximize production rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Catalysis: Utilized as a ligand in catalytic processes, enhancing the efficiency and selectivity of various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2-carboxylate: Lacks one of the ester groups, leading to different reactivity and applications.
2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dione:
Uniqueness
2-Tert-butyl 6-methyl 2-azaspiro[33]heptane-2,6-dicarboxylate is unique due to its dual ester functionality, which provides versatility in chemical modifications and applications
Eigenschaften
IUPAC Name |
2-O-tert-butyl 6-O-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-13(8-14)5-9(6-13)10(15)17-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJDEXABKVIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132066 | |
| Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-81-6 | |
| Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)



![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)

